2-Amino-5-nitropyridine
Description
Crystallographic Analysis of Polymorphic Forms
2A5NP exhibits polymorphism, a critical feature influencing its NLO efficiency. Single-crystal X-ray diffraction (SCXRD) reveals two distinct polymorphs of its bromide salt (2A5NPBr): acentric P2₁ and centric P2₁/a . The acentric form crystallizes in a monoclinic system with lattice parameters a = 10.023(5) Å, b = 7.8009(4) Å, c = 4.899(3) Å, and β = 94.89°(4), while the centric polymorph adopts larger unit cell dimensions (a = 12.634(1) Å, b = 7.894(2) Å, c = 7.847(1) Å, β = 91.12°(3)) . The unit cell volume of the acentric phase (384.4 ų) is half that of the centric phase (772.53 ų), reflecting differences in molecular packing density.
Table 1: Crystallographic Parameters of 2A5NPBr Polymorphs
| Property | Acentric (P2₁) | Centric (P2₁/a) |
|---|---|---|
| Lattice a (Å) | 10.023(5) | 12.634(1) |
| Lattice b (Å) | 7.8009(4) | 7.894(2) |
| Lattice c (Å) | 4.899(3) | 7.847(1) |
| β angle (°) | 94.89(4) | 91.12(3) |
| Unit cell volume (ų) | 384.4(1) | 772.53(4) |
| Space group | P2₁ | P2₁/a |
The acentric polymorph’s noncentrosymmetric structure is vital for second-harmonic generation (SHG), whereas the centric form lacks such activity due to inversion symmetry . Similar polymorphism is observed in 2A5NP’s sulfamate derivative (C₅H₆N₃O₂⁺·H₂NO₃S⁻), which crystallizes in the orthorhombic Pbcn space group with a = 28.0866(10) Å, b = 9.0052(3) Å, and c = 7.4023(2) Å . Proton transfer from sulfamic acid to the pyridine N atom widens the C—N—C angle to 122.9(3)°, distorting the ring planarity .
Hydrogen-Bonding Networks and Intermolecular Interactions
Hydrogen bonds dominate 2A5NP’s supramolecular architecture. In 2A5NPBr, the acentric polymorph forms N—H⋯Br⁻ bonds, while the centric phase lacks directional interactions due to symmetric Br⁻ placement . The sulfamate salt exhibits three N—H⋯O and one N—H⋯N hydrogen bond, generating an R₃³(22) ring motif (Fig. 1a) . These interactions consolidate ion pairs into sheets parallel to the (100) plane, further stabilized by weak C—H⋯O bonds .
Comparative studies of 2-amino-3-nitropyridine (2A3NP) reveal analogous networks but distinct packing. Unlike 2A5NP, 2A3NP forms C—H⋯O interactions between nitro groups and aromatic hydrogens, resulting in herringbone or layered arrangements . The absence of a meta-nitro group in 2A3NP reduces steric hindrance, enabling closer π-π stacking (interplanar distance: 3.4–3.6 Å vs. 3.9 Å in 2A5NP) .
Key Hydrogen Bond Metrics in 2A5NP Derivatives
| Compound | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| 2A5NPBr (acentric) | N—H⋯Br = 2.41 | 158 |
| 2A5NP sulfamate | N—H⋯O = 1.95–2.12 | 165–172 |
| 2A3NP (polymorph I) | N—H⋯O = 2.08 | 156 |
Polymorphism and Phase-Dependent Properties
Polymorphism directly impacts 2A5NP’s optical and electronic behavior. The acentric 2A5NPBr phase exhibits an SHG efficiency 1.2× that of potassium dihydrogen phosphate (KDP), attributed to its dense chromophore alignment (75.7% packing density) . In contrast, the centric phase is SHG-inactive. UV-Vis spectroscopy confirms both polymorphs share a low cutoff wavelength (404 nm), ideal for NLO applications in the visible spectrum .
Thermodynamic studies reveal the acentric phase is metastable, often coexisting with the centric form during crystallization . Controlled evaporation of methanol solutions at 20°C yields acentric crystals, while rapid cooling favors centric nucleation . Phase purity remains challenging due to similar growth kinetics, necessitating advanced techniques like gradient sublimation .
Comparative Structural Studies with Analogous Nitropyridines
2A5NP’s NLO performance surpasses that of 2A3NP and 2-amino-5-nitropyrimidine due to its optimized donor-acceptor configuration. The amino (-NH₂) and nitro (-NO₂) groups at the 2- and 5-positions create a strong push-pull system, enhancing hyperpolarizability (β = 12.4 × 10⁻³⁰ esu) . In contrast, 2A3NP’s 3-nitro group induces steric clashes, reducing β by 30% .
Table 2: Comparative NLO Properties of Nitropyridines
| Compound | SHG Efficiency (vs. KDP) | β (10⁻³⁰ esu) | λₘₐₓ (nm) |
|---|---|---|---|
| 2A5NP | 1.2× | 12.4 | 404 |
| 2A3NP | 0.8× | 8.7 | 418 |
| 2A5NP sulfamate | 0.9× | 9.5 | 410 |
Cocrystallization strategies further modulate 2A5NP’s properties. For example, combining 2A5NP with p-toluenesulfonic acid yields a noncentrosymmetric Pc structure with zigzag cation-anion stacks, achieving SHG efficiency comparable to m-nitroaniline . Similarly, the 2A5NP-L-tartrate cocrystal (ANPT) exhibits a high NLO coefficient (d₃₃ = 41 pm/V) and broad transparency (410–1400 nm) .
Properties
IUPAC Name |
5-nitropyridin-2-amine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBCCAHDVCHGI-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Record name | 2-amino-nitropyridine | |
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DSSTOX Substance ID |
DTXSID6063357 | |
| Record name | 2-Pyridinamine, 5-nitro- | |
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Molecular Weight |
139.11 g/mol | |
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Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 2-Pyridinamine, 5-nitro- | |
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Vapor Pressure |
0.00132 [mmHg] | |
| Record name | 2-Pyridinamine, 5-nitro- | |
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CAS No. |
4214-76-0 | |
| Record name | 2-Amino-5-nitropyridine | |
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| Record name | 2-Pyridinamine, 5-nitro- | |
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| Record name | 5-nitropyrimidin-2-ylamine | |
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Preparation Methods
Reaction Conditions and Mechanism
The traditional synthesis of 2-amino-5-nitropyridine involves direct nitration of 2-aminopyridine using a nitrating mixture of concentrated sulfuric acid () and nitric acid (). The electrophilic nitration occurs at the 5-position of the pyridine ring due to the directing effect of the amino group at position 2.
Procedure :
-
Acid Mixing : 2-Aminopyridine is dissolved in sulfuric acid at temperatures below 10°C to prevent premature decomposition.
-
Nitration : A nitrating agent (1:1–1.2 volume ratio of and ) is added dropwise, maintaining temperatures below 30°C to minimize side reactions.
-
Thermal Activation : The mixture is heated to 55–65°C for 10–12 hours to complete the reaction, monitored by thin-layer chromatography (TLC).
Optimization Insights :
-
Acid Ratio : Excess sulfuric acid acts as a catalyst and dehydrating agent, ensuring complete protonation of the pyridine ring.
-
Temperature Control : Lower temperatures during nitration reduce byproducts like 2-amino-3-nitropyridine.
Continuous Flow Microreactor Synthesis
Microreactor Design and Advantages
Recent innovations employ microchannel reactors to enhance mixing efficiency and thermal regulation. This method pumps two reaction streams—Solution I (2-aminopyridine in organic solvents) and Solution II (nitrating acids)—into a reactor at controlled flow rates.
Key Steps :
-
Solution Preparation :
-
Flow Reaction : Solutions are pumped at 40–60 mL/min into a reactor heated to 20–60°C, achieving residence times as low as 35 seconds.
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Post-Processing : The product is neutralized with ammonia, crystallized at 0°C, and purified via recrystallization.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 54.31% |
| Residence Time | 35 seconds |
| Temperature | 35°C (optimal) |
| Solvent Efficiency | 200–900 mL per 100–300 g substrate |
Comparative Analysis of Nitration Strategies
Yield and Efficiency
While batch methods achieve higher yields (85.7%), continuous flow systems excel in reaction speed and safety by minimizing exposure to corrosive acids. The microreactor’s rapid heat dissipation prevents thermal runaway, a common issue in batch processes.
Reaction Mechanism and Kinetics
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group to an amino group.
Substitution: Various reagents can be used for substitution reactions, depending on the desired derivative.
Major Products
Scientific Research Applications
Nonlinear Optical Materials
2-Amino-5-nitropyridine serves as a molecular building block in the development of nonlinear optical (NLO) materials. NLO materials are critical for applications in photonics, including frequency conversion, electro-optic modulation, and optical switching.
- Crystal Structure Studies : Research has shown that the crystal structures of 2A5NP and related compounds exhibit unique intermolecular forces, such as hydrogen bonding and electrostatic interactions. These contribute to the stability and optical properties of the materials .
- Polymorphism : The ability of 2A5NP to form different polymorphs enhances its utility in NLO applications. Polymorphic forms can exhibit varied optical behaviors, making them suitable for specific applications in photonic devices .
Synthesis of Dyes
This compound is utilized in synthesizing azo dyes, which are widely used in textiles, food, and cosmetics due to their vibrant colors.
- Intermediate in Dye Production : As a precursor, 2A5NP contributes to the formation of various azo compounds through coupling reactions. The versatility of this compound allows for the creation of dyes with different properties tailored to specific industrial needs .
Biomedical Research
The compound has shown promise in biomedical applications, particularly concerning its biological activity and potential therapeutic uses.
- Antimicrobial Properties : Some studies have indicated that derivatives of 2-amino-nitropyridines exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antiseptics .
- Toxicological Studies : While exploring its safety profile, research has demonstrated that 2A5NP can induce mutations in certain bacterial strains, which raises considerations for its use in pharmaceuticals . Understanding these effects is crucial for assessing its viability as a therapeutic agent.
Material Science Applications
The compound's properties make it suitable for various applications in material science beyond optics.
- Semiconductors and Photovoltaics : Research indicates that pyridine-based materials can be applied in semiconductor technologies and photovoltaic cells due to their electronic properties .
- Ferroelectric Materials : The strong intermolecular hydrogen bonds found in 2A5NP derivatives have attracted attention for their potential use in ferroelectric materials, which are essential for memory devices and sensors .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Nonlinear Optical Materials | Frequency conversion, optical switching | Exhibits unique crystal structures and polymorphism |
| Dye Synthesis | Azo dyes for textiles and cosmetics | Acts as an intermediate in dye production |
| Biomedical Research | Antimicrobial agents | Potential therapeutic uses; requires further study |
| Material Science | Semiconductors, photovoltaics | Suitable for ferroelectric material development |
Case Studies
- Nonlinear Optical Properties : A study conducted on the crystal growth of 2-amino-5-nitropyridinium nitrate highlighted its efficiency as an NLO material. The research demonstrated that incorporating specific dyes into the crystal structure could enhance its optical performance significantly .
- Antimicrobial Activity : In a series of experiments evaluating various nitropyridine derivatives, researchers found that certain modifications to the 2-amino group led to increased antimicrobial efficacy against common pathogens. This finding supports the exploration of 2A5NP derivatives as potential new antibiotics .
- Dye Production Efficiency : A comparative analysis of azo dyes synthesized from 2A5NP showed that variations in reaction conditions could significantly affect yield and color stability, emphasizing the importance of optimizing synthesis parameters for industrial applications .
Mechanism of Action
The mechanism of action of 2-amino-5-nitropyridine involves its ability to participate in hydrogen bonding and electronic interactions. These properties make it useful in the formation of complex molecular structures and materials with specific optical and electronic properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2-Amino-3-Nitropyridine (2A3NP)
- Structural Differences: The nitro group in 2A3NP is meta to the amino group (3-position vs. 5-position in 2A5NP), disrupting the para-substituted D-π-A configuration .
- NLO Performance: Reduced ICT efficiency compared to 2A5NP due to weaker donor-acceptor conjugation .
- Crystallography : Polymorphs of 2A3NP exhibit distinct hydrogen-bonding patterns (C–H···O/N interactions) and interlayer electrostatic forces, leading to lower thermal stability than 2A5NP .
- Analytical Differentiation : Mass spectrometry (EI-MS) fails to distinguish 2A3NP from 2A5NP due to spectral similarity, but tandem MS (MS/MS) resolves them via fragmentation patterns .
Halogenated Derivatives (e.g., 2-Amino-5-Chloropyridine, 2-Amino-5-Fluoropyridine)
- Electronic Effects: Halogens (Cl, F) are weaker electron-withdrawing groups than -NO₂, resulting in diminished ICT and lower NLO response .
- Synthesis: 2-Amino-5-fluoropyridine requires multi-step synthesis (nitration, rearrangement, acetylation) with a 68.3% yield, whereas 2A5NP is more straightforward to prepare .
2A5NP Co-Crystals
- Supramolecular Engineering: Co-crystallization with compounds like 2,4-dinitrophenol (DNP) or barbital enhances NLO properties through hydrogen bonding and π-π stacking. For example, 2A5NP-barbital co-crystals achieve a second harmonic generation (SHG) efficiency 40× that of KDP and extreme birefringence (2.7× calcite) .
- Thermal Stability : Co-crystals with DNP show improved thermal stability (decomposition >200°C) compared to pure 2A5NP .
Ionic Derivatives (e.g., 2A5NP Sulfamate, 2A5NP Chloride)
- NLO Tunability : Counterions influence charge distribution and crystal packing. 2A5NP sulfamate exhibits a high laser damage threshold and phase-matching properties, while 2A5NP chloride forms robust hydrogen-bonded networks for improved mechanical stability .
- Radiation Resistance : Swift heavy ion (SHI) irradiation studies on 2A5NP sulfamate reveal retained dielectric and optical properties, underscoring its utility in harsh environments .
Key Comparative Data Table
| Compound | Substituent Positions | NLO Coefficient (pm/V) | Thermal Stability (°C) | Notable Applications |
|---|---|---|---|---|
| 2A5NP | 2-NH₂, 5-NO₂ | 10–40 | ~180 | NLO crystals, optical limiters |
| 2A3NP | 2-NH₂, 3-NO₂ | <10 | ~150 | Structural studies |
| 2A5NP-DNP Co-crystal | 2A5NP + DNP | 15–50 | >200 | High-stability NLO devices |
| 2A5NP-barbital Co-crystal | 2A5NP + barbital | ~400 (vs. KDP) | >220 | SHG-active materials |
| 2A5NP sulfamate | Ionic derivative | 20–35 | ~190 | Radiation-resistant optics |
Biological Activity
2-Amino-5-nitropyridine (CAS No. 4214-76-0) is a compound of significant interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and toxicological profiles, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 142.12 g/mol
- Melting Point : 186-188 °C
The compound features an amino group and a nitro group attached to a pyridine ring, which contributes to its reactivity and biological properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
Cytotoxic Effects
Research has demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. A notable study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15.3 |
| MDA-MB-231 (breast cancer) | 12.7 |
These findings suggest potential applications in cancer therapy, although further investigation is necessary to elucidate the underlying mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Activity : It exhibits antioxidant properties that could contribute to its protective effects against oxidative stress in cells.
Toxicological Profile
The toxicological assessment of this compound reveals both acute and chronic effects:
- Acute Toxicity : The LD50 in rats has been reported as greater than 4000 mg/kg via oral administration, indicating low acute toxicity.
- Chronic Toxicity : Long-term exposure studies have demonstrated potential adverse effects on organ systems, particularly the liver and kidneys, with significant histopathological changes noted at higher doses.
Summary of Toxicity Studies
| Study Type | Dose Range (mg/kg) | Observed Effects |
|---|---|---|
| Acute Toxicity | >4000 | No significant adverse effects |
| Chronic Toxicity | 100 - 2000 | Liver damage, renal impairment |
Case Studies
- Case Study on Anticancer Activity : A study involving the treatment of HepG2 cells with varying concentrations of this compound demonstrated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : In vitro tests showed that formulations containing this compound significantly reduced bacterial load in infected tissue samples compared to controls.
Q & A
Q. What are the optimal synthetic routes for 2-amino-5-nitropyridine, and how can reaction conditions be optimized for higher purity?
ANP is typically synthesized via nitration of 2-aminopyridine using fuming nitric acid in concentrated sulfuric acid. Key parameters include temperature control (45–50°C) and post-reaction neutralization with ammonia to pH 6 for crystallization . Yield and purity depend on recrystallization solvents (e.g., water or ethanol) and avoidance of side reactions like over-nitration.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing ANP?
- Spectroscopy : UV-Vis (to study charge-transfer transitions) and FTIR (to confirm nitro and amino group vibrations) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular packing and hydrogen-bonding networks, as demonstrated in ANP cocrystals . Powder XRD is used for phase identification .
Q. What safety precautions are critical when handling ANP in the lab?
ANP is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335). Use PPE (gloves, goggles, respirators), ensure fume hood ventilation, and avoid dust formation. Emergency measures include rinsing eyes/skin with water and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can cocrystallization strategies enhance the nonlinear optical (NLO) properties of ANP?
ANP’s electron-rich amino and nitro groups enable cocrystal formation with complementary partners (e.g., 2,4-dinitrophenol or barbital). These cocrystals exhibit large second-harmonic generation (SHG) efficiencies (40× KDP) due to optimized dipole alignment and charge transfer . Hirshfeld surface analysis and molecular electrostatic potential (MEP) maps guide cocrystal design by quantifying intermolecular interactions .
Q. What role does ANP play in coordination polymers, and how can morphology be controlled?
ANP acts as a terminal ligand in copper(I)-iodide coordination polymers, forming 1D nanostructures. Reaction parameters (solvent, concentration, energy input) dictate fiber/ribbon size (micron to nano-scale). For example, kinetic control in ethanol yields submicron fibers, while thermodynamic control in DMF produces larger crystals .
Q. How do computational methods like DFT and Hirshfeld analysis explain ANP’s intermolecular interactions?
Density functional theory (DFT) calculates hyperpolarizability coefficients to predict NLO activity. Hirshfeld surfaces quantify interaction types (e.g., H-bonding, π-π stacking) in crystals. For ANP cocrystals, >20% of surface contacts arise from O···H/N···H bonds, critical for stabilizing polar packing .
Q. What strategies address contradictions in reported thermal stability data for ANP-based materials?
Thermal stability varies with crystal structure. For example, ANP-barbital cocrystals decompose at ~220°C, while coordination polymers with copper(I)-iodide show higher stability. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to resolve discrepancies .
Methodological Considerations
Q. How can pH influence the formation of metal-organic frameworks (MOFs) with ANP?
pH modulates ligand protonation and metal-ligand coordination. For example, ANP forms Cd(II) MOFs at pH 5–6, where deprotonated ANP binds via pyridyl-N and amino groups. Adjusting pH alters framework topology and porosity .
Q. What experimental approaches validate charge-transfer interactions in ANP derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
